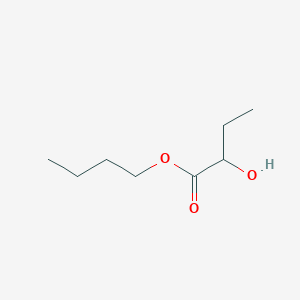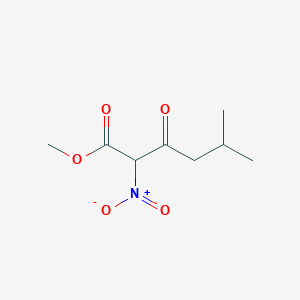
(S)-Butyl 2-hydroxybutanoate
Overview
Description
(S)-Butyl 2-hydroxybutanoate is an ester compound with the molecular formula C8H16O3. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Butyl 2-hydroxybutanoate can be synthesized through esterification reactions. One common method involves the reaction of butanol with 2-hydroxybutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and purity. The use of catalysts and controlled temperatures is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-Butyl 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyl 2-oxobutanoate using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to butyl 2-hydroxybutanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Butyl 2-oxobutanoate.
Reduction: Butyl 2-hydroxybutanol.
Substitution: Depending on the nucleophile, various substituted butanoates.
Scientific Research Applications
(S)-Butyl 2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Butyl 2-hydroxybutanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the formation of butanol and 2-hydroxybutanoic acid. These interactions can affect metabolic pathways and cellular functions.
Comparison with Similar Compounds
Butyl 2-Hydroxybutanoate: The non-racemic form of the compound.
Ethyl 2-Hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 2-Hydroxybutanoate: Another ester with a smaller alkyl group.
Uniqueness: (S)-Butyl 2-hydroxybutanoate is unique due to its racemic nature, which can lead to different biological activities compared to its non-racemic counterparts. The presence of both enantiomers can result in distinct interactions with chiral environments, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl 2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3 |
InChI Key |
YFFBWGUXPFAXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(CC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)




![(1R,9S,10R)-10-(hydroxymethyl)-4-methyl-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B8788884.png)
![[2-(1,2,4-triazol-4-yl)phenyl]methanamine](/img/structure/B8788895.png)

![(1h-Pyrrolo[2,3-b]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B8788908.png)
![Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8788910.png)

